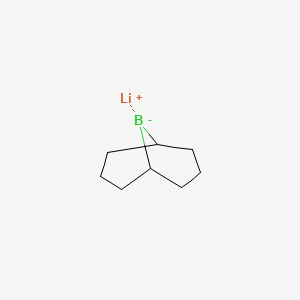
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Übersicht
Beschreibung
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is commonly referred to as Bay K 8644 and is widely used in scientific research applications. This compound is known to have a significant impact on the biochemical and physiological processes of living organisms, making it an important tool for studying various biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile plays a crucial role in the synthesis of significant pharmaceutical compounds. For example, it is involved in the synthesis of Gefitinib, an important drug used in cancer treatment. The compound is converted through various chemical reactions to form Gefitinib, demonstrating its versatility in drug synthesis (Jin, Chen, Zou, Shi, & Ren, 2005).
Anticancer Research
There is ongoing research into the development of novel anticancer agents utilizing derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. Studies have shown that certain synthesized derivatives possess potential anticancer properties. These compounds have been tested for their In-Vitro Cytotoxic Activity using assays like MTT, highlighting the compound's potential in developing new cancer treatments (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Potassium Channel Openers
Research into novel potassium channel openers (KCO's) has identified derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile as promising candidates. These compounds exhibit potent relaxant activity on smooth muscle, indicating potential therapeutic applications in diseases like hypertension, asthma, and urinary incontinence (Lin, Hsin, & Cheng, 2004).
Liquid Crystalline Behavior
Studies on luminescent compounds for potential use as mesogens have incorporated 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. These compounds, possessing a bent-core structure, exhibit intriguing liquid crystalline behavior. This research opens doors for their application in new materials and technologies (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Tubulin Polymerization Inhibition
Morpholinyl Mannich base derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile have been studied for their ability to inhibit tubulin polymerization. This research contributes to understanding how certain compounds can affect cell division, which is crucial in cancer research (Batra, Jurd, & Hamel, 1986).
Electronic and Vibrational Spectra Studies
Investigations into the electronic and vibrational spectra of derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile contribute to our understanding of their physical properties. These studies provide insights into the molecular structures and behaviors of these compounds, which can be beneficial in various scientific applications (Goel & Agarwal, 1982).
Pharmacokinetic Studies
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is used in developing specific assays for drugs like Gefitinib. This type of research is essential for understanding how drugs are absorbed and metabolized in the body, which is crucial for drug development and safety (Saita, Fujito, & Mori, 2005).
Eigenschaften
IUPAC Name |
4-methoxy-3-(3-morpholin-4-ylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-4-3-13(12-16)11-15(14)20-8-2-5-17-6-9-19-10-7-17/h3-4,11H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDZVCFDZBTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227245 | |
| Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | |
CAS RN |
675126-28-0 | |
| Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)





![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

